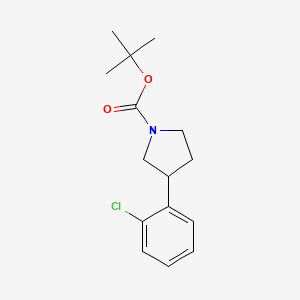
Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ethyl ester group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties. The piperidine ring is a six-membered ring containing nitrogen, and the Cbz (carbobenzyloxy) group is a common protecting group in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions.
Next, the piperidine ring is introduced through a nucleophilic substitution reaction. The piperidine derivative is then protected with the Cbz group to prevent unwanted side reactions. Finally, the ethyl ester group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to these targets. The Cbz group, while primarily a protecting group, can also influence the compound’s overall stability and reactivity.
類似化合物との比較
Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate can be compared with other thiazole and piperidine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and exhibit significant biological activities.
Piperidine Derivatives: Compounds such as piperidine itself and various piperidine-based drugs are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its combination of these two rings along with the Cbz protecting group, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C19H22N2O4S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-2-24-18(22)16-13-26-17(20-16)15-8-10-21(11-9-15)19(23)25-12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |
InChIキー |
DSBASNWUBXYMTF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)
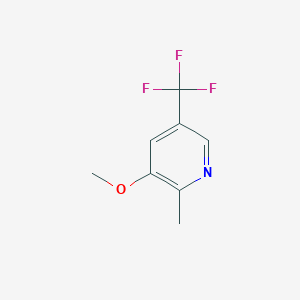
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)
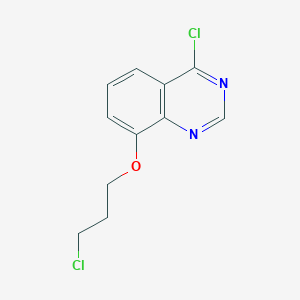

![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
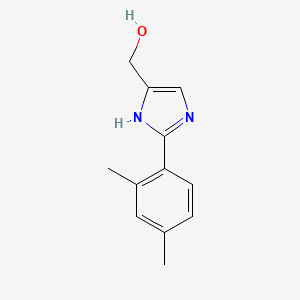

![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
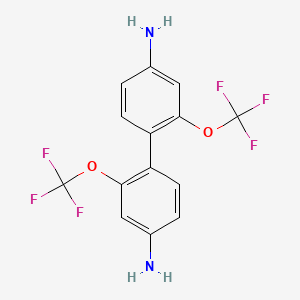
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
